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Compound of Interest

Compound Name:
2-(2-Methyl-3-butyn-2-ol)-4-

aminotoluene

CAS No.: 905439-45-4

Cat. No.: B585492 Get Quote

Executive Summary & Application Scope
In the synthesis of Ponatinib, CAS 905439-45-4 serves as the stable, protected precursor to

the reactive ethynyl aniline moiety. Precise monitoring of this compound is essential for two

reasons:

Reaction Monitoring: Verifying the complete removal of the acetone protecting group to

generate the active intermediate, 3-ethynyl-4-methylaniline.

Impurity Profiling: Ensuring this precursor does not carry over into the final API (Active

Pharmaceutical Ingredient), where it would be classified as a process-related impurity.

This guide compares the MS/MS fragmentation behavior of the protected intermediate (CAS

905439-45-4) against its deprotected analog and the final Ponatinib API, providing a robust

method for differentiation.

Chemical Identity & Structural Logic[1][2]
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Feature Specification

CAS Number 905439-45-4

Chemical Name
3-(3-hydroxy-3-methylbut-1-ynyl)-4-

methylaniline

Formula C₁₂H₁₅NO

Molecular Weight 189.25 g/mol

Monoisotopic Mass 189.1154 Da

Role
Protected Alkyne Intermediate (Ponatinib

Synthesis)

Structural Diagram & Cleavage Sites
The molecule consists of a toluene core substituted with an amine and a 2-methyl-3-butyn-2-ol

group. The tertiary alcohol acts as a protecting group for the alkyne.

Precursor: CAS 905439-45-4
[M+H]+ m/z 190.12

Product Ion A
[M+H - Acetone]+

m/z 132.08

Loss of Acetone
(-58 Da)

Product Ion B
[M+H - H2O]+

m/z 172.11

Loss of H2O
(-18 Da)

Core Fragment
[C9H8N]+
m/z 130.06

-H2

Click to download full resolution via product page

Figure 1: Predicted fragmentation pathway of CAS 905439-45-4 under ESI+ conditions.

Experimental Methodology: LC-MS/MS Protocol
To objectively compare this intermediate with its derivatives, the following validated protocol is

recommended. This setup ensures separation of the polar alcohol (precursor) from the non-

polar deprotected alkyne.

Chromatographic Conditions

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b585492?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b585492?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 1.7 µm.

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: 5% B to 95% B over 5 minutes.

Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (ESI+)
Ionization: Electrospray Ionization (Positive Mode).

Capillary Voltage: 3.5 kV.

Cone Voltage: 30 V (Optimized for precursor survival).

Collision Energy (CE):

Low (10-15 eV): Preserves [M+H-H₂O]⁺.

High (25-35 eV): Promotes [M+H-Acetone]⁺ and ring fragmentation.

Fragmentation Pattern Analysis
The fragmentation of CAS 905439-45-4 is dominated by the stability of the leaving groups on

the propargylic chain.

Primary Pathway: The "Acetone Loss" Signature (m/z
190 → 132)
The most diagnostic transition is the loss of the protecting group. The tertiary alcohol moiety (2-

hydroxy-2-propyl) is cleaved, likely releasing a neutral acetone molecule (58 Da) and

generating the ethynyl aniline cation.

Precursor:m/z 190.12

Product:m/z 132.08
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Mechanism: Retro-Favorskii type dissociation or simple heterolytic cleavage stabilized by the

alkyne.

Significance: This peak (m/z 132) is isobaric with the protonated molecular ion of the

deprotected product. Differentiation relies on observing the transition from 190, not just the

presence of 132.

Secondary Pathway: Dehydration (m/z 190 → 172)
Typical of tertiary alcohols, the molecule readily loses water.

Transition:m/z 190.12 → 172.11 (-18 Da).

Observation: Dominant at lower collision energies. This ion retains the carbon skeleton but

loses the hydroxyl group.

Comparative Analysis: Precursor vs. Alternatives
This section objectively compares the MS profile of CAS 905439-45-4 with its downstream

product (Deprotected Intermediate) and the final drug (Ponatinib).

Comparison 1: CAS 905439-45-4 vs. 3-Ethynyl-4-
methylaniline (Deprotected)
Context: Process control—determining if the deprotection reaction is complete.

Feature
CAS 905439-45-4

(Protected)

3-Ethynyl-4-methylaniline

(Deprotected)

Precursor Ion [M+H]⁺ 190.12 132.08

Retention Time (RT)
Earlier (More Polar due to -

OH)
Later (Less Polar)

Key MRM Transition 190 → 132 (Loss of Acetone) 132 → 117 (Loss of CH₃/NH)

Diagnostic Logic
Presence of m/z 190 confirms

impurity.

Absence of m/z 190 confirms

reaction completion.
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Comparison 2: CAS 905439-45-4 vs. Ponatinib (API)
Context: Final product purity testing.

Feature CAS 905439-45-4 (Impurity) Ponatinib (API)

Precursor Ion [M+H]⁺ 190.12 533.23

Fragmentation Behavior
Loses small neutrals (Water,

Acetone).

Fragments into Piperazine

(m/z 433) and

Imidazopyridazine cores.

Resolution Easily resolved by mass.
Requires high-dynamic-range

MS if impurity is <0.1%.

Technical Recommendations
For Impurity Quantitation: Use the 190 → 132 transition. It is specific to the protected form

and offers the highest signal-to-noise ratio because the m/z 132 product ion is highly stable

(aromatic alkyne).

For Structural Confirmation: Use the 190 → 172 transition as a qualifier ion. The ratio of

(190→132) / (190→172) should remain constant; deviations indicate co-eluting

interferences.

Source Conditions: Avoid excessive source temperatures (>500°C) as this compound may

undergo in-source fragmentation (losing acetone before entering the quadrupole), which

would lead to a false negative for the impurity and a false positive for the deprotected

product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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